REACTION_CXSMILES
|
Cl.[C:2]1([NH:12][NH2:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+].[C:20]1([NH:30][NH2:31])[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH:23]=[CH:22][CH:21]=1.C(=O)C.[CH3:35][C@:36]12[C:42]([CH3:44])([CH3:43])[C@H:39]([CH2:40][CH2:41]1)[CH:38]([C:45](Cl)=[O:46])[C:37]2=O.N1C=CC=CC=1.Cl.O1CCOCC1>C1(C)C=CC=CC=1.ClCCCl.C(O)(=O)C.CO.ClCCl>[C:2]1([NH:12][NH2:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[CH3:35][C@@:36]12[C:42]([CH3:44])([CH3:43])[C@@H:39]([C:38]3[C:45](=[O:46])[N:30]([C:20]4[C:29]5[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=5)[CH:23]=[CH:22][CH:21]=4)[NH:31][C:37]=31)[CH2:40][CH2:41]2 |f:0.1,2.3.4,14.15|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC2=CC=CC=C12)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
methanol dichloromethane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.ClCCl
|
Name
|
|
Quantity
|
501 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)NN
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
440 μL
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
(1R,4R)-4,7,7-trimethyl-3-oxo-bicyclo[2.2.1]heptane-2-carbonyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@]12C(C([C@@H](CC1)C2(C)C)C(=O)Cl)=O
|
Name
|
Intermediate 20
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@]12C(C([C@@H](CC1)C2(C)C)C(=O)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by treating
|
Type
|
WAIT
|
Details
|
at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was decanted off
|
Type
|
CUSTOM
|
Details
|
the remaining material was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a dark oil which
|
Type
|
CUSTOM
|
Details
|
to give an immediate precipitate
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 15 min
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
at 50° C. for 40 min
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 5 min
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 100° C. for 25 min
|
Duration
|
25 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
solvents were evaporated
|
Type
|
ADDITION
|
Details
|
Dichloromethane (200 mL) was added
|
Type
|
WASH
|
Details
|
the solution was washed with 1:1 water/brine (2×50 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were back-extracted with dichloromethane (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified by elution through silica gel with 30% ethyl acetate/hexanes
|
Type
|
CUSTOM
|
Details
|
Fractions homogeneous for the product were evaporated
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum for 20 min
|
Duration
|
20 min
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)NN
|
Name
|
|
Type
|
product
|
Smiles
|
C[C@]12CC[C@H](C=3C(N(NC13)C1=CC=CC3=CC=CC=C13)=O)C2(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 459 mg | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |